molecular formula C25H20FN3O B2907594 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-16-4

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2907594
CAS No.: 902278-16-4
M. Wt: 397.453
InChI Key: SXIGMAXOZQZCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic pyrazoloquinoline derivative intended for research use only. Pyrazolo[3,4-b]quinolines, the broader class to which this compound is related, are azaheterocyclic systems known for their intense fluorescence and diverse biological properties . As such, this compound is of significant interest in the development of novel fluorescent sensors for cation detection and as a potential scaffold for organic electroluminescent materials (OLEDs) . The specific research value and detailed mechanism of action for this particular analog are areas of ongoing investigation and are not fully characterized in the current scientific literature. Researchers are exploring its potential interactions in various biochemical pathways. This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-19-13-11-17(12-14-19)24-21-16-29(15-18-7-3-5-9-22(18)26)23-10-6-4-8-20(23)25(21)28-27-24/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIGMAXOZQZCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an alkyne, a series of reactions including cyclization, substitution, and condensation can lead to the formation of the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic reactions, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and activities of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline with related compounds:

Compound Name / Core Structure Substituents Key Activities/Applications Molecular Weight (g/mol) XLogP3 References
Target Compound 3-(4-Ethoxyphenyl), 5-[(2-fluorophenyl)methyl] Potential GPCR modulation, anticancer* ~427 (estimated) ~4.5†
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)‡ 3-(4-Fluorophenyl), 7,8-dimethoxy, 5-(4-methylbenzyl) GPR35 agonist (10 µM saturation) ~457 5.2
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl) 8-Ethoxy, 3-(4-methoxyphenyl), 5-(3-methylbenzyl) Not reported; structural analog 427.5 4.6
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl) 3-(4-Ethoxyphenyl), 7,8-dimethoxy, 5-(3-methoxybenzyl) Not reported; high lipophilicity ~487 5.8
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)pyrazoloquinoline Ester at 7-position, quinolin-3-yl at 5-position Synthetic intermediate 410.4 3.9
5H-Pyrazolo[4,3-c]quinoline core (CGS-9896) Unsubstituted core with benzodiazepine receptor ligands Anxiolytic, anticonvulsant ~300 (core) 2.8

*Inferred from structural analogs.
†Estimated based on similar compounds (e.g., ).
‡Example from EP 3160961 B1 (neurotensin receptor studies).

Pharmacological and Physicochemical Insights

Substituent Effects: Ethoxy vs. Fluorophenylmethyl: The 2-fluorophenylmethyl group in the target compound may improve metabolic stability and receptor selectivity compared to non-fluorinated analogs (e.g., 4-methylbenzyl in ) .

Activity Trends: Anticancer Potential: Pyrazolo[4,3-c]quinolines with substituted benzyl groups (e.g., 5H-pyrazolo[4,3-c]quinoline core) stabilize G-quadruplex DNA, a mechanism relevant in telomere-targeted therapies . GPCR Modulation: The 7,8-dimethoxy and 4-methylbenzyl substituents in EP 3160961 B1 enhance GPR35 agonism, suggesting that electron-donating groups at these positions optimize receptor interaction .

Critical Challenges and Contradictions

  • Divergent Activities : While some derivatives (e.g., CGS-9896) target CNS receptors, others (e.g., G-quadruplex binders) act on DNA, highlighting substituent-driven functional divergence .
  • Synthetic Complexity : Introduction of multiple substituents (e.g., 7,8-dimethoxy) requires multi-step protocols, limiting scalability compared to simpler analogs like the target compound .

Biological Activity

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant studies and findings.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including the target compound, exhibit significant biological activities, particularly in anti-inflammatory and anticancer contexts.

1. Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated potent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

Table 1: Inhibition of NO Production by Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline12.5Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid10.0Inhibition of NO production

2. Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. A study indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-kB and p53 .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis via caspase activation
3b (related derivative)MDA-MB-2318.0Induction of apoptosis

Case Studies

  • Anti-inflammatory Study : In a controlled experiment, the compound was administered to LPS-stimulated RAW 264.7 cells. The results showed a significant reduction in NO levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .
  • Anticancer Evaluation : A series of in vitro assays were conducted on breast cancer cell lines using the compound. Results demonstrated that it induced apoptosis significantly more than control treatments, suggesting its promise as a therapeutic agent against breast cancer .

Q & A

Q. What computational tools predict its ADMET properties?

  • Methodological Answer :
  • In Silico Models : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 metabolism .
  • Toxicity : ProTox-II flags potential hepatotoxicity (LD₅₀ = 220 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.